Ethylene phthalate

Description

Properties

CAS No. |

4196-98-9 |

|---|---|

Molecular Formula |

C10H8O4 |

Molecular Weight |

192.17 g/mol |

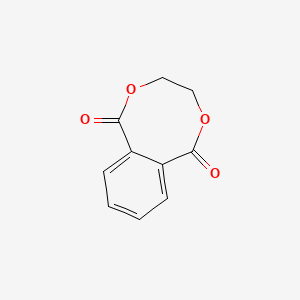

IUPAC Name |

3,4-dihydro-2,5-benzodioxocine-1,6-dione |

InChI |

InChI=1S/C10H8O4/c11-9-7-3-1-2-4-8(7)10(12)14-6-5-13-9/h1-4H,5-6H2 |

InChI Key |

SENMPMXZMGNQAG-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=O)C2=CC=CC=C2C(=O)O1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ethylene Phthalate: Synthesis, Properties, and Biological Considerations

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ethylene (B1197577) phthalate (B1215562), a diester of phthalic acid and ethylene glycol. It details its synthesis, physicochemical properties, and analytical methods. Furthermore, it explores the broader biological impact of phthalates as a class of compounds, offering context for toxicological and developmental research.

Synthesis of Ethylene Phthalate

This compound is synthesized through the esterification of phthalic anhydride (B1165640) with ethylene glycol. This condensation reaction forms the cyclic diester and releases water as a byproduct.[1] Catalysts, such as mineral acids (e.g., sulfuric acid) or metal oxides (e.g., cobalt oxide), are often employed to increase the reaction rate and yield.[2][3]

This protocol is a generalized procedure based on established esterification principles.[3][4]

Materials:

-

Phthalic anhydride (1.0 molar equivalent)

-

Ethylene glycol (1.0 molar equivalent)

-

Sulfuric acid (catalytic amount, e.g., 0.5% by weight of reactants)

-

Benzene (B151609) or Toluene (for azeotropic removal of water)

-

5% Sodium bicarbonate solution (for washing)

-

Deionized water

-

Anhydrous magnesium sulfate (B86663) (for drying)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus and condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, combine phthalic anhydride, ethylene glycol, and the solvent (e.g., benzene).

-

Catalyst Addition: Slowly add the catalytic amount of sulfuric acid to the mixture while stirring.

-

Heating and Reflux: Heat the mixture to reflux (approximately 100-130°C).[3][5] The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with the solvent.

-

Reaction Monitoring: Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.

-

Neutralization: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acidic catalyst. Repeat until no more gas evolves.

-

Washing: Wash the organic layer with deionized water to remove any remaining salts.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the mixture to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification (Optional): The resulting crude this compound can be further purified by vacuum distillation or recrystallization if necessary.

Physicochemical Properties

This compound is a colorless, odorless liquid.[6] Its properties are determined by its molecular structure, which includes a rigid benzene ring and a flexible ethylene bridge within the cyclic ester structure. The quantitative properties are summarized in the tables below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 4196-98-9 | [7] |

| Molecular Formula | C₁₀H₈O₄ | [7] |

| Molecular Weight | 192.17 g/mol | |

| Density | 1.308 g/cm³ | |

| Boiling Point | 457.4°C at 760 mmHg | |

| Flash Point | 250.3°C |

| Vapor Pressure | 1.5 x 10⁻⁸ mmHg at 25°C | |

Table 2: Computed Molecular Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| XLogP3 | 1.4 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 0 | |

| Exact Mass | 192.04225873 | |

| Complexity | 223 |

| Polar Surface Area (PSA) | 52.6 Ų | |

Analytical Methods

The detection and quantification of this compound in various matrices are typically performed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed.[8][9]

This protocol provides a general method for the analysis of this compound.[10]

Equipment and Materials:

-

High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

-

Reverse-phase C18 column (e.g., 4.6 mm ID, 250 mm length, 5 µm particle size).

-

Mobile Phase A: Deionized Water with 0.1% Phosphoric Acid.

-

Mobile Phase B: Acetonitrile (MeCN).

-

This compound standard.

-

Sample dissolved in a suitable solvent (e.g., acetonitrile).

Procedure:

-

Preparation of Mobile Phase: Prepare the mobile phases and degas them thoroughly.

-

Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 50:50 A:B) until a stable baseline is achieved.

-

Standard Preparation: Prepare a series of standard solutions of this compound at known concentrations to create a calibration curve.

-

Injection: Inject a fixed volume (e.g., 10 µL) of the sample and standards into the HPLC system.

-

Chromatographic Separation: Run the analysis using an isocratic or gradient elution method. A typical isocratic method might use a mixture of water and acetonitrile.

-

Detection: Monitor the column effluent using a UV detector at a wavelength appropriate for phthalates (e.g., 230 nm).

-

Quantification: Identify the this compound peak by its retention time compared to the standard. Quantify the amount by integrating the peak area and comparing it to the calibration curve.

Biological Activity and Signaling Pathways of Phthalates

While specific toxicological data and signaling pathway analyses for this compound are not extensively documented in publicly available literature, the broader class of phthalate esters has been studied as endocrine-disrupting chemicals (EDCs).[11][12] It is crucial to note that the biological activity of individual phthalates can vary significantly based on their structure.[13]

Phthalates can interact with several biological pathways:

-

Hormone Receptors: Many phthalates can bind to nuclear hormone receptors, including estrogen receptors (ER) and androgen receptors (AR), acting as agonists or antagonists and disrupting normal endocrine signaling.[14]

-

PPARγ Activation: Some phthalates are ligands for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of lipid metabolism and adipogenesis.[14]

-

Aryl Hydrocarbon Receptor (AhR): Phthalates may also bind to the AhR, influencing the expression of genes involved in xenobiotic metabolism.[12][14]

-

Oxidative Stress: Certain phthalates have been shown to induce oxidative stress, which can lead to cellular damage and activate stress-response pathways like Nrf2 and NF-κB.[12][15]

These interactions can lead to a range of adverse outcomes, particularly concerning reproductive and developmental health.[11][16]

Disclaimer: The signaling pathways described are generalized for the phthalate class of compounds. The specific interactions and downstream effects of this compound have not been sufficiently characterized and require further investigation.

References

- 1. cavemanchemistry.com [cavemanchemistry.com]

- 2. Phthalic anhydride ethylene glycol reaction mechanism - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]

- 3. US1946202A - Ethylene glycol phthalate - Google Patents [patents.google.com]

- 4. cavemanchemistry.com [cavemanchemistry.com]

- 5. WO2009039018A1 - Plasticizer - Google Patents [patents.google.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Page loading... [guidechem.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound | SIELC Technologies [sielc.com]

- 11. mdpi.com [mdpi.com]

- 12. Biological impact of phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Organism-derived phthalate derivatives as bioactive natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scilit.com [scilit.com]

- 16. Human Endocrine-Disrupting Effects of Phthalate Esters through Adverse Outcome Pathways: A Comprehensive Mechanism Analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethylene Phthalate: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available scientific and technical information regarding ethylene (B1197577) phthalate (B1215562) (CAS No: 4196-98-9). It is intended for an audience with a professional background in chemistry and related sciences. A significant portion of the available toxicological and biological data pertains to the broader class of phthalate esters, and not specifically to ethylene phthalate. Direct extrapolation of these findings to this compound should be approached with caution.

Introduction

This compound, systematically named 3,4-dihydro-2,5-benzodioxocine-1,6-dione, is a specific chemical compound and a member of the extensive family of phthalate esters. While the broader class of phthalates has been the subject of extensive research due to their widespread use as plasticizers and their potential as endocrine disruptors, specific data on this compound is comparatively limited. This guide aims to consolidate the existing knowledge on its chemical structure, properties, and synthesis, while also contextualizing its potential function within the broader understanding of phthalates.

Chemical Structure and Identification

This compound is the ester of phthalic acid and ethylene glycol. Its cyclic structure is a key feature distinguishing it from many linear phthalate esters.

-

IUPAC Name: 3,4-dihydro-2,5-benzodioxocine-1,6-dione

-

Synonyms: Ethylene glycol phthalate

-

Molecular Weight: 192.17 g/mol [1]

Physicochemical Properties

A summary of the available quantitative data on the physicochemical properties of this compound is presented in Table 1. This information is crucial for its handling, application, and analysis.

| Property | Value | Reference |

| Physical State | Viscous oily liquid | [1] |

| Boiling Point | 457.4 °C at 760 mmHg | [1] |

| Flash Point | 250.3 °C | [1] |

| Density | 1.308 g/cm³ | [1] |

| Molecular Weight | 192.17 g/mol | [1] |

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of phthalic anhydride (B1165640) with ethylene glycol. The following protocol is based on established methods for phthalate ester synthesis.

Experimental Protocol: Esterification of Phthalic Anhydride with Ethylene Glycol

Materials:

-

Phthalic anhydride

-

Ethylene glycol

-

Acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)

-

Inert solvent (e.g., benzene (B151609) or toluene)

-

Sodium hydroxide (B78521) solution (for washing)

-

Anhydrous sodium sulfate (B86663) (for drying)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus or equivalent setup for azeotropic water removal

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reactant Charging: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of phthalic anhydride and ethylene glycol. Add an inert solvent such as benzene to facilitate azeotropic removal of water.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The water formed during the esterification will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue the reaction until the theoretical amount of water has been collected.[1]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash it sequentially with a dilute sodium hydroxide solution to neutralize the acid catalyst and then with water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification: Remove the solvent using a rotary evaporator. The resulting viscous liquid is this compound. Further purification can be achieved by vacuum distillation.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Function and Biological Activity: A Broader Perspective on Phthalates

Specific research on the function and biological activity of this compound (CAS 4196-98-9) is scarce in publicly available literature. However, as a member of the phthalate family, its potential biological effects can be contextualized by the extensive research on other phthalates, such as Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP).

Phthalates are primarily used as plasticizers to increase the flexibility, durability, and longevity of plastics, particularly polyvinyl chloride (PVC). They are not covalently bound to the polymer matrix and can leach into the environment and be absorbed by living organisms.

The primary concern surrounding phthalates is their potential to act as endocrine-disrupting chemicals (EDCs) . They have been shown to interfere with the endocrine system, potentially leading to adverse developmental, reproductive, neurological, and immune effects in both humans and wildlife.

Potential Signaling Pathways (Based on General Phthalate Research)

While no specific signaling pathways have been elucidated for this compound, research on other phthalates, such as DEHP, has identified several potential molecular targets and pathways. It is crucial to reiterate that the following information is based on studies of other phthalates and may not be directly applicable to this compound.

One of the proposed mechanisms of action for some phthalates involves the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway . For instance, DEHP has been shown to enhance cell proliferation and migration through the TGF-β/Smad pathway.

Another key pathway implicated in the action of some phthalates is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) pathway . DEHP has been found to inhibit cell proliferation and induce apoptosis via the PPARγ/PTEN/AKT signaling pathway in certain cell types.

The following diagram illustrates a generalized overview of potential molecular signaling induced by phthalates, based on current research.

Caption: Generalized potential signaling pathways for phthalates.

Analytical Methods

The analysis of this compound can be performed using standard chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

A common method for the analysis of phthalates is reverse-phase HPLC.

Experimental Protocol Outline:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly employed. For mass spectrometry detection, a volatile acid like formic acid is added to the mobile phase.

-

Detection: UV detection or mass spectrometry (MS) can be used.

-

Sample Preparation: Samples are typically dissolved in a suitable organic solvent, such as acetonitrile, before injection.

The following diagram outlines a general workflow for the analysis of this compound by HPLC.

Caption: General workflow for HPLC analysis of this compound.

Conclusion and Future Directions

This compound is a distinct chemical entity within the broader phthalate class. While its chemical structure and methods for its synthesis and analysis are established, there is a notable gap in the scientific literature regarding its specific biological functions and potential toxicological profile. The extensive research on other phthalates provides a valuable framework for hypothesis-driven investigation into the biological activities of this compound. Future research should focus on elucidating its specific interactions with biological systems, including its potential for endocrine disruption and its metabolic fate. Such studies are essential for a comprehensive risk assessment and to understand its potential impact on human health and the environment.

References

- 1. US1946202A - Ethylene glycol phthalate - Google Patents [patents.google.com]

- 2. Phthalic anhydride ethylene glycol reaction mechanism - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]

- 3. US9487467B2 - Method for producing ο-phthalate polyester polyols with low cyclic ester content - Google Patents [patents.google.com]

- 4. cavemanchemistry.com [cavemanchemistry.com]

An In-depth Technical Guide to Ethylene Phthalate and Related Compounds

This technical guide provides a comprehensive overview of ethylene (B1197577) phthalate (B1215562), including its fundamental chemical properties. Recognizing the limited specific research on ethylene phthalate's biological interactions, this document expands its scope to include the biodegradation of polyethylene (B3416737) terephthalate (B1205515) (PET), from which ethylene glycol—a constituent of this compound—is derived, and the general metabolism and toxicological profiles of phthalates, a broader class of related chemical compounds. This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of these substances.

Core Properties of this compound

This compound is identified by the following chemical identifiers and properties.

| Property | Value |

| CAS Number | 4196-98-9[1][2][3][4][5][6] |

| Molecular Formula | C₁₀H₈O₄[1][2][3][5][6] |

| Molecular Weight | Approximately 192.17 g/mol [1][2][5][6] |

Biodegradation of Polyethylene Terephthalate (PET)

This compound is structurally related to polyethylene terephthalate (PET), a widely used plastic. The biodegradation of PET is a significant area of research, focusing on the enzymatic breakdown of the polymer into its constituent monomers, terephthalic acid (TPA) and ethylene glycol (EG).[2] Microorganisms secrete enzymes, such as PET hydrolases, that catalyze this breakdown.[1] The resulting monomers can then be assimilated into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle.[1]

-

High-Performance Liquid Chromatography (HPLC): This technique is utilized to detect and quantify the degradation products of PET, such as terephthalic acid (TPA).[3]

-

Scanning Electron Microscopy (SEM): SEM is employed to observe morphological changes on the surface of PET films, such as erosion, scratching, and roughening, which are indicative of microbial degradation.[3]

General Metabolism of Phthalates

Phthalates, as a class of compounds, are recognized as endocrine-disrupting chemicals.[6][7] Their metabolism in the body typically involves a two-phase process. Initially, phthalate diesters are hydrolyzed by esterases and lipases to their corresponding monoesters.[8] These monoesters can then undergo further oxidation by cytochrome P450 enzymes.[9]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive analytical method is used for the simultaneous determination of multiple phthalate metabolites in biological samples, such as urine.[10] This allows for the assessment of human exposure to various phthalates.

Biological Activities and Toxicological Significance

While specific data on this compound is scarce, the broader class of phthalates has been studied for various biological activities. Some phthalates have demonstrated antimicrobial and larvicidal potential.[11][12] However, the primary concern for human health is their endocrine-disrupting properties, which can interfere with hormone systems and potentially lead to adverse reproductive and developmental effects.[6][7][13] Phthalate exposure in humans is widespread, with metabolites detectable in the majority of the population.[14]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Degradation of polyethylene terephthalate (PET) plastics by wastewater bacteria engineered via conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phthalates and Their Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ewg.org [ewg.org]

- 8. mdpi.com [mdpi.com]

- 9. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Antibacterial and Larvicidal Potential of Bis-(2-Ethylhexyl) Phthalate from Lactiplantibacillus plantarum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Phthalate Exposure and Long-Term Epigenomic Consequences: A Review [frontiersin.org]

- 14. Phthalates - Wikipedia [en.wikipedia.org]

A Comprehensive Literature Review of Ethylene Phthalate Toxicity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the toxicity of phthalate (B1215562) esters, with a primary focus on di(2-ethylhexyl) phthalate (DEHP) and its principal active metabolite, mono(2-ethylhexyl) phthalate (MEHP). The term "ethylene phthalate" is often used colloquially to refer to this class of compounds, which are widely used as plasticizers. This document summarizes key toxicological data, details common experimental protocols for toxicity assessment, and elucidates the primary signaling pathways implicated in phthalate-induced toxicity.

Executive Summary

Phthalate esters, particularly DEHP, are ubiquitous environmental contaminants that have been the subject of extensive toxicological research. These compounds are recognized as endocrine disruptors and have been shown to exert a wide range of adverse effects on various organ systems. The toxicity of DEHP is largely attributed to its metabolite, MEHP. This guide synthesizes the current understanding of their toxicological profiles to inform research and development in the pharmaceutical and environmental health sciences.

Data Presentation: Quantitative Toxicological Data

The following tables summarize the key quantitative data on the toxicity of DEHP, providing a comparative overview of its effects across different species and exposure routes.

| Compound | Species | Route | LD50 | Reference |

| Di(2-ethylhexyl) phthalate (DEHP) | Rat | Oral | 30 g/kg | [1](2) |

| Di(2-ethylhexyl) phthalate (DEHP) | Rabbit | Dermal | 25 g/kg | [1](2) |

| Di(2-ethylhexyl) phthalate (DEHP) | Rabbit | Oral | 33.9 g/kg | [3](4) |

| Di(2-ethylhexyl) phthalate (DEHP) | Guinea pig | Dermal | 10 g/kg | [3](4) |

| Di(2-ethylhexyl) phthalate (DEHP) | Rat | Intraperitoneal | 30.7 g/kg | [3](4) |

| Compound | Endpoint | Species | NOAEL | LOAEL | Reference |

| Di(2-ethylhexyl) phthalate (DEHP) | Liver and Kidney Toxicity | Rat | 28.9 mg/kg bw/day | 146.6 mg/kg bw/day | [5](--INVALID-LINK--) |

| Di(2-ethylhexyl) phthalate (DEHP) | Testicular Effects | Rat | 3.7 mg/kg bw/day | 37.6 mg/kg bw/day | [5](--INVALID-LINK--) |

| Di(2-ethylhexyl) phthalate (DEHP) | Developmental Toxicity (Testicular Effects) | Rat | 4.8 mg/kg bw/day | 14 mg/kg bw/day | [5](--INVALID-LINK--) |

| Di(2-ethylhexyl) phthalate (DEHP) | Fertility Effects | Mouse | 14 mg/kg bw/day | 140 mg/kg bw/day | [5](--INVALID-LINK--) |

| Di(2-ethylhexyl) phthalate (DEHP) | Reproductive Malformations (F1 & F2 Generations) | Rat | 4.8 mg/kg/day (100 ppm) | - | [6](7) |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of toxicological studies. Below are protocols for key in vivo and in vitro experiments commonly used to assess phthalate toxicity.

In Vivo Reproductive and Developmental Toxicity Screening

These studies are often conducted following OECD Test Guidelines 421 (Reproduction/Developmental Toxicity Screening Test) and 414 (Prenatal Developmental Toxicity Study).[8][9][10][11][12]

Objective: To assess the effects of a test substance on male and female reproductive performance, including gonadal function, mating behavior, conception, and development of the offspring.

Methodology:

-

Animal Model: Typically, Sprague-Dawley rats are used.[5] Animals are randomly assigned to control and treatment groups.

-

Dosing: The test substance (e.g., DEHP) is administered orally, often mixed in the diet at various concentrations (e.g., 1.5, 10, 30, 100, 300, 1000, 7500, and 10,000 ppm).[5]

-

Exposure Period:

-

Mating: Animals are paired for mating, and evidence of mating is recorded (e.g., vaginal plug, sperm in vaginal lavage).

-

Endpoints Evaluated:

-

Parental (P0) Generation:

-

Clinical observations for signs of toxicity.

-

Body weight and food/water consumption.

-

Estrous cycle monitoring in females.

-

Fertility indices (e.g., mating index, fertility index, gestation index).

-

Gross necropsy and histopathology of reproductive organs.

-

-

First Filial (F1) Generation:

-

Number of live and dead pups, sex ratio.

-

Pup weight and survival.

-

Anogenital distance in pups (an indicator of endocrine disruption).

-

Nipple retention in male pups.

-

Evaluation for gross reproductive tract malformations (the "phthalate syndrome"), including effects on the testes, epididymides, seminal vesicles, and prostate.[5]

-

-

-

Continuous Breeding Protocol: In some study designs, the F1 generation is raised to maturity and mated to produce an F2 generation to assess transgenerational effects.[5]

In Vitro Cytotoxicity Assessment: Neutral Red Uptake Assay

This assay is a common method to determine the cytotoxicity of a substance on cultured cells.[13][14][15][16][17]

Objective: To quantify the viability of cells after exposure to a test substance.

Methodology:

-

Cell Culture: Adherent cells (e.g., human cell lines) are seeded in a 96-well plate and incubated overnight to allow for attachment.[16]

-

Compound Treatment: The test substance (e.g., MEHP) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then exposed to these concentrations for a defined period (e.g., 24 or 48 hours).[16]

-

Neutral Red Staining: The treatment medium is removed, and the cells are incubated with a medium containing neutral red, a supravital dye that is taken up and accumulates in the lysosomes of viable cells.[13][16]

-

Dye Extraction: After incubation, the cells are washed to remove excess dye. A solubilization solution (e.g., acidified ethanol) is then added to each well to extract the neutral red from the lysosomes.[13][16]

-

Quantification: The absorbance of the extracted dye is measured using a spectrophotometer at a specific wavelength (e.g., 540 nm). The intensity of the color is directly proportional to the number of viable cells.[16]

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control. Dose-response curves are generated to determine the IC50 (the concentration that inhibits 50% of cell viability).

Signaling Pathways and Mechanisms of Toxicity

The toxic effects of DEHP and MEHP are mediated through the disruption of several key signaling pathways. The following diagrams illustrate these pathways.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

DEHP and its metabolites are known to activate PPARs, particularly PPARα and PPARγ.[18][19] This activation is a key mechanism underlying their effects on lipid metabolism and reproductive function.

NF-κB and Akt Signaling Pathways

MEHP has been shown to modulate the NF-κB and Akt signaling pathways, which are critical in regulating inflammation, cell survival, and apoptosis, particularly in testicular germ cells.[20][21][22][23][24]

Endocrine Disruption: Hypothalamic-Pituitary-Gonadal (HPG) Axis

Phthalates can interfere with the HPG axis, leading to disruptions in hormone synthesis and regulation, which can result in reproductive and developmental abnormalities.[1][3][6][25][26]

Conclusion

The available literature robustly demonstrates that di(2-ethylhexyl) phthalate and its primary metabolite, mono(2-ethylhexyl) phthalate, pose significant toxicological risks, primarily through endocrine disruption and modulation of key cellular signaling pathways. The quantitative data and experimental protocols summarized in this guide provide a foundation for further research into the mechanisms of phthalate toxicity and the development of safer alternatives. The elucidation of the involved signaling pathways, including PPAR, NF-κB, and the HPG axis, offers potential targets for mitigating the adverse health effects associated with phthalate exposure. This in-depth technical guide serves as a critical resource for professionals in the fields of toxicology, pharmacology, and drug development, enabling a more informed approach to addressing the challenges posed by these prevalent environmental contaminants.

References

- 1. Frontiers | Early-life exposure to di (2-ethyl-hexyl) phthalate: Role in children with endocrine disorders [frontiersin.org]

- 2. fishersci.com [fishersci.com]

- 3. Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis [jcpjournal.org]

- 4. Di(2-ethylhexyl) phthalate | C24H38O4 | CID 8343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Determination of the Di-(2-Ethylhexyl) Phthalate NOAEL for Reproductive Development in the Rat: Importance of the Retention of Extra Animals to Adulthood - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of the Di-(2-Ethylhexyl) Phthalate NOAEL for Reproductive Development in the Rat: Importance of the Retention of Extra Animals to Adulthood - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. re-place.be [re-place.be]

- 14. Assaying Cellular Viability Using the Neutral Red Uptake Assay | Springer Nature Experiments [experiments.springernature.com]

- 15. iivs.org [iivs.org]

- 16. assaygenie.com [assaygenie.com]

- 17. qualitybiological.com [qualitybiological.com]

- 18. Induction of peroxisome proliferator-activated receptor alpha (PPARalpha)-related enzymes by di(2-ethylhexyl) phthalate (DEHP) treatment in mice and rats, but not marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cross-talk between the Akt and NF-κB Signaling Pathways Inhibits MEHP-Induced Germ Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cross-talk between the Akt and NF-kappaB signaling pathways inhibits MEHP-induced germ cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 23. creative-diagnostics.com [creative-diagnostics.com]

- 24. files01.core.ac.uk [files01.core.ac.uk]

- 25. DEHP and Endocrine Disruption: What's the Link? - Olympian Water Testing, LLC [olympianwatertesting.com]

- 26. researchgate.net [researchgate.net]

Ethylene Phthalate in the Environment: A Technical Guide to Its Occurrence and Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental presence and breakdown of ethylene (B1197577) phthalates, a class of compounds more formally known as phthalic acid esters (PAEs). Due to their widespread use as plasticizers, PAEs are ubiquitous environmental contaminants, detected in various ecosystems worldwide. This document details their occurrence in different environmental compartments, explores their degradation pathways, and provides standardized experimental protocols for their analysis, with a focus on diethyl phthalate (B1215562) (DEP) as a representative compound.

Environmental Occurrence of Diethyl Phthalate (DEP)

Diethyl phthalate (DEP) has been identified in numerous environmental samples, reflecting its extensive use and subsequent release from consumer and industrial products. Concentrations can vary significantly based on the environmental matrix and proximity to emission sources.[1] A summary of reported concentrations in water and air is presented below.

| Environmental Matrix | Concentration Range | Notes |

| Water | ||

| Drinking Water | 0.01 - 4.6 µg/L | Detected in treated drinking water supplies in various urban areas.[1][2] |

| Surface Water | 0.06 - 44 µg/L | Commonly found in river systems.[1][2] |

| Groundwater | Mean of 12.5 µg/L | Detected in samples from National Priorities List (NPL) hazardous waste sites.[3] |

| Wastewater (Influent) | 7.00 - 36.03 µg/L | Concentrations in raw sewage prior to treatment.[1] |

| Wastewater (Effluent) | 0.38 - 6.77 µg/L | Concentrations in final treated wastewater.[1] |

| Industrial Wastewater | 0.01 - 60 µg/L | Wide variation depending on the industrial source.[1][2] |

| Air | ||

| Indoor Air | 1.60 - 2290 ng/m³ | Significantly higher concentrations indoors due to off-gassing from consumer products.[1] |

| Outdoor Air | 0.40 - 0.52 ng/m³ | Lower concentrations are generally observed in ambient outdoor air.[1] |

| Workplace Air | Up to 5000 µg/m³ | Regulated occupational exposure limits due to higher potential concentrations.[1] |

Degradation of Diethyl Phthalate (DEP)

The environmental persistence of DEP is determined by both abiotic and biotic degradation processes. While abiotic processes like hydrolysis and photolysis occur, biodegradation is the primary mechanism for the mineralization of phthalate esters in the environment.[4][5]

Abiotic Degradation

Abiotic degradation of DEP in the environment is generally a slow process.[6]

-

Hydrolysis : The hydrolysis of DEP to its monoester, monoethyl phthalate, and subsequently to phthalic acid is a slow process, particularly at neutral pH.[6][7] The estimated half-life for hydrolysis at a neutral pH and 25°C is approximately 2.9 to 8.8 years.[8]

-

Photolysis : In the atmosphere, DEP is expected to degrade through reactions with hydroxyl radicals, with an estimated half-life ranging from 1.8 to 18 days.[8][9] However, in aquatic environments, direct photolysis is not considered a significant removal process.[8]

Biotic Degradation

Biodegradation is the most significant pathway for the removal of DEP from the environment.[4] A wide variety of microorganisms, including bacteria and fungi, are capable of degrading phthalates under both aerobic and anaerobic conditions.[10]

The primary biodegradation pathway involves the stepwise hydrolysis of the ester bonds.[10] This process is initiated by esterase enzymes, which cleave the two ethyl side chains to first form monoethyl phthalate and then phthalic acid.[10] The resulting phthalic acid is then further mineralized by microorganisms into carbon dioxide and water.[3]

The rate of biodegradation can be influenced by environmental factors such as temperature, pH, and the presence of acclimated microbial populations.[4]

The following diagram illustrates the general aerobic biodegradation pathway of Diethyl Phthalate.

A summary of the degradation half-life of DEP under various conditions is presented in the table below.

| Condition | Half-life | Reference(s) |

| Abiotic | ||

| Hydrolysis (pH 7) | 2.9 - 8.8 years | [8] |

| Atmospheric Photolysis | 1.8 - 18 days | [8][9] |

| Biotic | ||

| Aerobic Soil | 0.75 - 1.83 days | [4][9] |

| Anaerobic Soil | ~5 days | [9] |

| Aerobic Aquatic | ~3 days | [9] |

| Anaerobic Aquatic | ~28 days | [9] |

| Activated Sewage Sludge | 2.21 days | [3][4] |

Experimental Protocols for Analysis

The accurate quantification of DEP in environmental samples is crucial for monitoring and risk assessment. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and reliable method for the analysis of phthalates.[11]

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

Solid-phase extraction is a widely used technique for the pre-concentration and clean-up of phthalates from aqueous samples, which helps in removing interfering substances and improving detection limits.[12]

Materials:

-

C18 SPE cartridges

-

Methanol (B129727) (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Deionized water

-

Nitrogen gas for evaporation

-

Glassware (pre-cleaned by baking at a high temperature to remove organic contaminants)[11]

Protocol:

-

Cartridge Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol, followed by 2 mL of deionized water through it.[12]

-

Sample Loading: Pass the water sample through the conditioned cartridge at a controlled flow rate.

-

Washing: Wash the cartridge with a small volume of deionized water to remove any polar impurities.

-

Drying: Dry the cartridge by passing nitrogen gas through it.[12]

-

Elution: Elute the retained phthalates from the cartridge using a suitable solvent, such as a 50:50 (v/v) mixture of methanol and dichloromethane.[12]

-

Concentration: Concentrate the eluent to a small volume under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a suitable solvent for GC-MS analysis.[13]

The following diagram illustrates a typical workflow for the analysis of DEP.

GC-MS Analysis

Instrumentation:

-

Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS) detector.[13]

GC Conditions:

-

Injection Volume: 1 µL.[1]

-

Column: A capillary column such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.[1]

-

Oven Temperature Program: A typical program starts at 60-80°C, holds for a few minutes, then ramps up to 280-295°C.[1][13]

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).[13]

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[13]

-

Key Ions for DEP (m/z): 149 (base peak), 177, and 121.[13][15]

Conclusion

Phthalic acid esters, exemplified by diethyl phthalate, are prevalent environmental contaminants due to their extensive industrial applications. While they can persist under certain conditions, biodegradation serves as the primary mechanism for their removal from the environment. The analytical methods outlined in this guide, particularly SPE followed by GC-MS, provide a robust framework for the accurate monitoring of these compounds in various environmental matrices. A thorough understanding of their occurrence, fate, and analysis is essential for assessing their environmental impact and ensuring the safety of ecosystems and human health.

References

- 1. benchchem.com [benchchem.com]

- 2. PUBLIC HEALTH STATEMENT - Toxicological Profile for Diethyl Phthalate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Diethyl Phthalate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Diethyl Phthalate (Cicads 52, 2003) [inchem.org]

- 5. Phthalate esters in the environment: A critical review of their occurrence, biodegradation, and removal during wastewater treatment processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical behavior of phthalates under abiotic conditions in landfills - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 5 Diethyl Phthalate (DEP), Danish Environmental Protection Agency [www2.mst.dk]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. Diethyl phthalate - Wikipedia [en.wikipedia.org]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. ovid.com [ovid.com]

- 13. benchchem.com [benchchem.com]

- 14. agilent.com [agilent.com]

- 15. shimadzu.com [shimadzu.com]

Ethylene Phthalate: A Technical Guide to its Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene (B1197577) phthalate (B1215562) (CAS No. 4196-98-9), a cyclic diester of phthalic acid and ethylene glycol, represents a fundamental structure in the broader class of phthalates. While not as commercially prominent as its polymeric counterpart, polyethylene (B3416737) terephthalate (B1205515) (PET), or other phthalate plasticizers, its study provides valuable insights into the chemistry of cyclic esters and the historical development of polyesters. This technical guide offers a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of ethylene phthalate, along with a discussion of the general biological impact of phthalates.

Discovery and History

The specific moment of the first synthesis of this compound is not prominently documented in historical records. However, its existence and synthesis were established in the early era of polymer chemistry. A 1934 patent granted to Henry C. Brubaker and assigned to E.I. du Pont de Nemours & Company, with an application date of January 24, 1928, describes the production of "ethylene glycol phthalate" as a new composition of matter. This work was part of the broader exploration of polyesters, a field significantly advanced by Wallace Carothers at DuPont during the same period. Carothers' foundational research in the 1920s and 1930s on polymerization and the synthesis of polyesters and polyamides laid the groundwork for the development of synthetic fibers like nylon and the commercialization of polyesters.[1][2] The synthesis of this compound can be seen as a logical step in the systematic investigation of reactions between diols and dicarboxylic acids (or their anhydrides), which was a central theme of this pioneering era of polymer science.

Physicochemical Properties

This compound is a white crystalline solid. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 4196-98-9 | [3][4] |

| Molecular Formula | C₁₀H₈O₄ | [3][4] |

| Molecular Weight | 192.17 g/mol | [3][4] |

| Boiling Point | 457.4 °C at 760 mmHg | N/A |

| Melting Point | >235 °C | N/A |

| Density | 1.308 g/cm³ | N/A |

| Flash Point | 250.3 °C | N/A |

| Synonyms | 3,4-Dihydro-2,5-benzodioxocine-1,6-dione, Ethylene glycol phthalate, Phthalic acid cyclic ethylene ester | [3][4] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of phthalic anhydride (B1165640) with ethylene glycol. The following protocol is a representative method based on the principles of Fischer esterification and historical patent literature.

Materials:

-

Phthalic anhydride (1.0 eq)

-

Ethylene glycol (1.0 eq)

-

Sulfuric acid (catalytic amount)

-

Benzene or Toluene (as a solvent for azeotropic removal of water)

-

Sodium carbonate solution (for washing)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add phthalic anhydride, ethylene glycol, and the solvent.

-

Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is complete when the theoretical amount of water has been collected.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium carbonate solution to neutralize the acidic catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or a mixture of ethanol and water).

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the phthalate ring and the methylene (B1212753) protons of the ethylene glycol moiety. The aromatic protons will likely appear as a multiplet in the range of 7.5-7.8 ppm. The four equivalent methylene protons of the ethylene bridge would be expected to show a singlet around 4.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbons of the ester groups (around 167 ppm), the aromatic carbons (in the 128-134 ppm range), and the methylene carbons of the ethylene glycol bridge (around 65 ppm).

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit a strong absorption band characteristic of the C=O stretching of the ester functional group, typically in the region of 1720-1740 cm⁻¹. Other significant peaks will include C-O stretching vibrations and aromatic C-H and C=C stretching bands.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of phthalates. The sample, dissolved in a suitable solvent, is injected into the gas chromatograph. The retention time of the this compound peak can be used for identification. The mass spectrometer will show a molecular ion peak (m/z = 192) and characteristic fragmentation patterns that can confirm the structure of the compound. A common fragment ion for many phthalates is observed at m/z 149, corresponding to the protonated phthalic anhydride fragment.

Visualizations

General Signaling Pathway for Endocrine Disruption by Phthalates

While a specific signaling pathway for this compound has not been elucidated, many phthalates are known to act as endocrine-disrupting chemicals (EDCs). They can interfere with the endocrine system by interacting with nuclear receptors. The following diagram illustrates a generalized signaling pathway for phthalate-mediated endocrine disruption. Phthalates can enter the cell and bind to nuclear receptors such as the Peroxisome Proliferator-Activated Receptors (PPARs) or the Estrogen Receptor (ER). This binding can lead to the activation or inhibition of the receptor, which then translocates to the nucleus, binds to specific DNA sequences (hormone response elements), and modulates the transcription of target genes, leading to various biological effects.[2][3][5][6][7]

Experimental Workflow for Synthesis and Characterization of this compound

The following diagram outlines a typical experimental workflow for the synthesis and subsequent characterization of this compound in a laboratory setting.

References

- 1. Endocrine Disruption: Computational Perspectives on Human Sex Hormone-Binding Globulin and Phthalate Plasticizers | PLOS One [journals.plos.org]

- 2. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Health effects associated with phthalate activity on nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nuclear Receptors and Endocrine Disruptors in Fetal and Neonatal Testes: A Gapped Landscape - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Conformational Characteristics of Ethylene Phthalate

Introduction to Ethylene (B1197577) Phthalate (B1215562) Conformational Analysis

Ethylene phthalate is a cyclic diester formed from phthalic acid and ethylene glycol. Its three-dimensional structure and conformational flexibility are dictated by the interplay of the rigid benzene (B151609) ring and the flexible ethylene glycol linker. Understanding the conformational landscape of this compound is crucial for predicting its physical, chemical, and biological properties, including its interaction with biological macromolecules.

The primary degrees of freedom in the this compound molecule that determine its conformation are the torsion angles within the seven-membered ring. These include the rotation around the C-C bond of the ethylene glycol moiety and the C-O bonds of the ester linkages. The planarity of the phthalate group imposes significant constraints on the overall structure.

Expected Conformational Preferences

While specific quantitative data for this compound is unavailable, insights can be drawn from studies on analogous structures like poly(ethylene terephthalate) (PET) oligomers and other phthalate esters. The seven-membered ring in this compound is expected to adopt a limited number of low-energy conformations to minimize steric strain and torsional strain.

The conformation of the ethylene glycol fragment within the cyclic structure is of particular interest. In linear systems like ethylene glycol itself, both gauche and trans conformations of the O-C-C-O dihedral angle are observed, with their relative populations depending on the environment. In the constrained cyclic structure of this compound, the accessible dihedral angles will be restricted. It is plausible that the molecule exists in a dynamic equilibrium between a few stable conformers.

Methodologies for Conformational Analysis

The determination of the conformational characteristics of a molecule like this compound would typically involve a combination of experimental and computational techniques.

3.1.1. Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular interactions.[1][2]

-

Principle: A beam of high-energy electrons is scattered by the gas-phase molecules. The resulting diffraction pattern is dependent on the internuclear distances within the molecule.

-

Experimental Workflow:

-

The sample is vaporized and introduced into a high-vacuum chamber.

-

A monochromatic electron beam is directed through the gas stream.

-

The scattered electrons are detected, and the diffraction pattern is recorded.

-

The radial distribution function is derived from the diffraction pattern, which provides information about the probability of finding two nuclei at a certain distance from each other.

-

By fitting a molecular model to the experimental data, precise bond lengths, bond angles, and dihedral angles can be determined.

-

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly the analysis of coupling constants and Nuclear Overhauser Effects (NOEs), can provide information about the average conformation in solution.

-

Principle: The magnitude of the coupling constant between two nuclei is dependent on the dihedral angle between them (Karplus relationship). NOEs provide information about through-space distances between protons.

-

Experimental Workflow:

-

A solution of this compound in a suitable deuterated solvent is prepared.

-

One-dimensional (¹H, ¹³C) and two-dimensional (COSY, NOESY) NMR spectra are acquired.

-

Coupling constants are measured from the high-resolution ¹H spectrum.

-

NOE cross-peaks are identified and integrated in the NOESY spectrum.

-

This data is used to restrain molecular models and determine the predominant solution-phase conformation.

-

Computational methods are essential for exploring the potential energy surface of a molecule and identifying its stable conformers.

3.2.1. Molecular Mechanics (MM)

-

Principle: MM methods use classical mechanics to model the energy of a molecule as a function of its geometry. This approach is computationally efficient for scanning the conformational space.

-

Workflow:

-

A starting 3D structure of this compound is generated.

-

A systematic or random conformational search is performed by rotating the flexible dihedral angles.

-

The energy of each conformation is minimized using a suitable force field (e.g., MMFF, AMBER).

-

The resulting low-energy conformers are clustered and ranked by their relative energies.

-

3.2.2. Density Functional Theory (DFT)

-

Principle: DFT is a quantum mechanical method that provides a more accurate description of the electronic structure and energy of a molecule.

-

Workflow:

-

The geometries of the low-energy conformers identified by molecular mechanics are used as starting points.

-

The geometry of each conformer is optimized at a higher level of theory (e.g., B3LYP/6-31G*).

-

Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic data.

-

The relative energies of the conformers are calculated to determine their populations at a given temperature.

-

Data Presentation

Due to the absence of specific experimental or computational studies on this compound in the reviewed literature, a table of quantitative conformational data (bond lengths, bond angles, dihedral angles, and energy differences) cannot be provided. Should such data become available, it would be presented in a structured tabular format for clear comparison of different conformers.

Visualization of Methodological Workflow

The following diagram illustrates a general workflow for the conformational analysis of a molecule like this compound, integrating both experimental and computational approaches.

References

Thermal and physical properties of ethylene phthalate polymers

An In-Depth Technical Guide to the Thermal and Physical Properties of Ethylene (B1197577) Phthalate (B1215562) Polymers

Introduction

Ethylene phthalate polymers are a class of thermoplastic polyesters widely utilized across numerous industries due to their excellent combination of mechanical, thermal, and chemical properties. These polymers are primarily derived from the polymerization of a diol with terephthalic acid or its derivatives. The most prominent members of this family are Polyethylene Terephthalate (B1205515) (PET), Polytrimethylene Terephthalate (PTT), and Polybutylene Terephthalate (PBT). Their versatility stems from a highly symmetrical molecular structure which allows for a controlled degree of crystallinity, leading to properties ranging from high transparency in amorphous states to high strength and stiffness in semi-crystalline forms.

This guide provides a comprehensive overview of the core thermal and physical properties of these polymers, details the experimental protocols used for their characterization, and presents logical workflows for their synthesis and analysis. It is intended for researchers, scientists, and professionals in drug development and material science who require a detailed understanding of these materials.

Polymer Synthesis

The synthesis of this compound polymers is typically achieved through a condensation reaction, also known as step-growth polymerization. The process generally involves two main stages: esterification or transesterification, followed by polycondensation.

For instance, Polyethylene Terephthalate (PET) is synthesized from the reaction of terephthalic acid or dimethyl terephthalate with ethylene glycol. The initial reaction forms a monomer or oligomer, bis(2-hydroxyethyl) terephthalate, with the elimination of water or methanol. The subsequent polycondensation step involves heating this intermediate under high vacuum and temperature to increase the molecular weight, forming the long polymer chains of PET.

Caption: Synthesis of Polyethylene Terephthalate (PET).

Data Presentation: Thermal and Physical Properties

The properties of this compound polymers are dictated by the length of the diol chain and the degree of crystallinity. The following tables summarize key quantitative data for PET, PTT, and PBT.

Table 1: Thermal Properties of this compound Polymers

| Property | Polyethylene Terephthalate (PET) | Polytrimethylene Terephthalate (PTT) | Polybutylene Terephthalate (PBT) | Test Standard (Typical) |

| Glass Transition Temp. (Tg) | 65 - 80 °C | ~72 °C | 50 - 60 °C | ISO 11357 / ASTM D3418 |

| Melting Temperature (Tm) | 240 - 270 °C | ~228 °C | 223 - 226 °C | ISO 11357 / ASTM D3418 |

| Heat Deflection Temp. @ 0.45 MPa | 115 - 125 °C | - | 150 - 160 °C | ISO 75 / ASTM D648 |

| Heat Deflection Temp. @ 1.82 MPa | 65 - 80 °C | - | 55 - 65 °C | ISO 75 / ASTM D648 |

| Upper Working Temperature | 115 - 130 °C | - | 120 - 140 °C | - |

| Thermal Conductivity | ~0.24 W/(m·K) | - | 0.25 - 0.29 W/(m·K) | ASTM E1530 |

Note: Values can vary significantly based on crystallinity, molecular weight, and the presence of additives or reinforcements.

Table 2: Physical and Mechanical Properties of this compound Polymers

| Property | Polyethylene Terephthalate (PET) | Polytrimethylene Terephthalate (PTT) | Polybutylene Terephthalate (PBT) | Test Standard (Typical) |

| Density | 1.37 - 1.45 g/cm³ | ~1.35 g/cm³ | 1.30 - 1.38 g/cm³ | ISO 1183 / ASTM D792 |

| Tensile Strength | 40 - 60 MPa | 45 - 55 MPa | 50 - 58 MPa | ISO 527 / ASTM D638 |

| Tensile Modulus | 2.0 - 3.5 GPa | ~2.3 GPa | 2.3 - 2.7 GPa | ISO 527 / ASTM D638 |

| Elongation at Break | 20 - 50 % | 30 - 150 % | 50 - 250 % | ISO 527 / ASTM D638 |

| Izod Impact Strength (Notched) | 20 - 40 J/m | - | 50 - 60 J/m | ISO 180 / ASTM D256 |

| Water Absorption (24h) | 0.1 - 0.6 % | ~0.2 % | 0.1 - 0.2 % | ISO 62 / ASTM D570 |

Experimental Protocols

Accurate characterization of polymer properties relies on standardized experimental procedures. Below are detailed methodologies for key thermal and mechanical analyses.

Differential Scanning Calorimetry (DSC)

Objective: To determine thermal transitions such as glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

Methodology:

-

Sample Preparation: A small sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.

-

Instrument Setup: A heat-flux or power-compensation DSC instrument is used. An empty, sealed aluminum pan is placed on the reference sensor. The cell is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

-

Thermal Program: A standard "heat-cool-heat" cycle is employed to erase the material's prior thermal history and analyze its intrinsic properties.

-

First Heat: The sample is heated from ambient temperature to a temperature well above its expected melting point (e.g., 30°C to 300°C for PET) at a constant rate (e.g., 10°C/min). This scan reveals properties from its processed state.

-

Cooling: The sample is then cooled at a controlled rate (e.g., 10°C/min) back to the starting temperature. This allows for the observation of crystallization from the melt (Tc).

-

Second Heat: A final heating scan, identical to the first, is performed. This scan is typically used for analysis as it reflects the properties of the material under controlled crystallization conditions.

-

-

Data Analysis: The heat flow to the sample is plotted against temperature.

-

Tg is identified as a step-like change in the baseline of the heat flow curve.

-

Tc is the peak of the exothermic curve during cooling.

-

Tm is the peak of the endothermic curve during the second heating scan.

-

A Technical Guide to the Biodegradation Pathways of Di(2-ethylhexyl) Phthalate (DEHP)

Introduction

Di(2-ethylhexyl) phthalate (B1215562) (DEHP), a prominent member of the phthalic acid ester (PAE) family, is extensively used as a plasticizer to enhance the flexibility and durability of polyvinyl chloride (PVC) and other polymers. Its widespread application in consumer products, medical devices, and industrial materials has led to its ubiquitous presence in the environment as a persistent organic pollutant. Due to its classification as an endocrine-disrupting chemical with potential carcinogenic and teratogenic effects, there is a pressing need to understand and harness natural degradation processes for the remediation of DEHP-contaminated environments. Microbial biodegradation represents the most effective and eco-friendly strategy for the complete mineralization of DEHP. This guide provides an in-depth technical overview of the core metabolic pathways, quantitative degradation parameters, and key experimental methodologies relevant to the biodegradation of DEHP.

Core Biodegradation Pathway of DEHP

The aerobic biodegradation of DEHP is a multi-step process initiated by the enzymatic hydrolysis of its ester bonds, followed by the aromatic ring cleavage of the phthalate backbone. This process ultimately converts the complex organic molecule into basic cellular components.

The primary pathway proceeds as follows:

-

Initial Hydrolysis: The degradation cascade begins with the hydrolysis of one of the two ester linkages in the DEHP molecule. This reaction is catalyzed by enzymes such as esterases or dialkyl phthalate hydrolases, yielding mono(2-ethylhexyl) phthalate (MEHP) and the alcohol 2-ethylhexanol.

-

Secondary Hydrolysis: The intermediate MEHP is then subjected to a second hydrolysis step, where the remaining ester bond is cleaved by a monoalkyl phthalate hydrolase. This releases phthalic acid (PA), the central aromatic intermediate, and a second molecule of 2-ethylhexanol.

-

Aromatic Ring Activation: Phthalic acid undergoes hydroxylation by dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring to form protocatechuate (3,4-dihydroxybenzoate). This step is critical for destabilizing the aromatic ring for subsequent cleavage.

-

Ring Fission: The aromatic ring of protocatechuate is cleaved by specific dioxygenases. This can occur through two main routes:

-

Ortho (intradiol) Cleavage: The ring is broken between the two hydroxyl groups.

-

Meta (extradiol) Cleavage: The ring is broken adjacent to one of the hydroxyl groups.

-

-

Central Metabolism: The aliphatic products resulting from ring fission are further metabolized through established central pathways, such as the beta-ketoadipate pathway, and are ultimately funneled into the Tricarboxylic Acid (TCA) cycle. This leads to the complete mineralization of the original pollutant into carbon dioxide (CO₂) and water (H₂O).

Caption: Core aerobic biodegradation pathway of DEHP.

Alternative and Anaerobic Pathways

While the core pathway is well-documented, several microbial strains exhibit variations in their metabolic routes.

-

Side-Chain Degradation: Some microorganisms can initially metabolize the 2-ethylhexanol side chain, producing intermediates like 2-ethylhexanoic acid.

-

Transesterification: In some cases, DEHP is first converted into phthalates with shorter alkyl chains, such as dibutyl phthalate (DBP) or dimethyl phthalate (DMP), before hydrolysis to phthalic acid occurs.

-

Anaerobic Degradation: Under anoxic conditions, the degradation strategy is fundamentally different. Aerobic pathways rely on oxygenases to activate the aromatic ring. In contrast, anaerobic bacteria activate phthalic acid by converting it into a thioester, typically phthaloyl-CoA. This intermediate is then decarboxylated to benzoyl-CoA, a central hub in the anaerobic catabolism of aromatic compounds, before the ring is eventually cleaved.

Quantitative Biodegradation Data

The efficiency of DEHP biodegradation is highly dependent on the microbial species or consortium, as well as environmental conditions. The following tables summarize key quantitative data from various studies.

Table 1: DEHP Degradation Efficiency by Various Microorganisms

| Microorganism/System | Initial DEHP Conc. | Time | Degradation % | Optimal Conditions | Citation(s) |

| Rhodococcus ruber YC-YT1 | 100 mg/L | 3 days | 100% | 30°C, pH 7.0 | |

| Rhodococcus sp. PFS1 | Not Specified | Not Specified | ~90% (PAEs) | 30°C, Neutral pH | |

| Immobilized Bacillus sp. | 5 mg/L | Not Specified | 91.9% | Not Specified | |

| Consortium K1 | 420 mg/L | Not Specified | 99.07% | 31.4°C, pH 7.3 | |

| Consortium LF | 1000 mg/L | 48 hours | 93.84% | 30°C, pH 6.0 | |

| Ochrobactrum anthropi L1-W | 200 mg/L | 72 hours | 98.7% | 30°C, pH 6.0 | |

| Aspergillus niger JZ1 | 450 mg/L | 60 hours | 68.75% | 30°C, pH 5.0 | |

| Food Waste Composting | 2167 mg/kg | 35 days | 99% | Thermophilic phase |

Table 2: Optimal Environmental Conditions for DEHP Biodegradation

| Microorganism | Optimal pH | Optimal Temp (°C) | Salinity Tolerance | Citation(s) |

| Rhodococcus ruber YC-YT1 | 7.0 (Tolerates 4.0-10.0) | 30 (Tolerates 10-50) | 0-12% NaCl | |

| Rhodococcus sp. PFS1 | Neutral | 30 | Up to 50 g/L NaCl | |

| Consortium LF | 6.0 | 30 | 0-3% NaCl | |

| Ochrobactrum anthropi L1-W | 6.0 | 30 | Up to 100 g/L NaCl | |

| Aspergillus niger JZ1 | 5.0 | 30 | Not Specified | |

| Escherichia coli JZ3 | 7.0 | 35 | Not Specified | |

| Bacillus subtilis JZ4 | 7.0 | 35 | Not Specified | |

| Gordonia sp. YC-JH1 | 10.0 (Tolerates 5.0-12.0) | 40 (Tolerates 20-50) | 0-8% NaCl |

Table 3: Kinetic Parameters of DEHP Biodegradation

| Microorganism/System | Kinetic Model | Rate Constant (k) | Half-life (t₁/₂) | Citation(s) |

| Consortium K1 | First-Order | Not Specified | Not Specified | |

| Consortium LF | First-Order | Not Specified | Not Specified | |

| Ochrobactrum anthropi L1-W | First-Order | Not Specified | 10.21 hours (at 200 mg/L) | |

| Aspergillus niger JZ1 | First-Order | Not Specified | Not Specified |

Experimental Protocols

Standardized methodologies are crucial for studying and comparing the biodegradation of DEHP. Below are detailed protocols for key experimental procedures.

Protocol 1: Isolation and Identification of DEHP-Degrading Microorganisms

This protocol outlines the process of isolating potent DEHP-degrading microbes from environmental samples.

-

Sample Collection: Collect soil or sludge samples from a site with a history of plastic or industrial contamination.

-

Enrichment Culture:

-

Prepare a Mineral Salts Medium (MSM) containing essential minerals but lacking a carbon source.

-

Add 5 g of the environmental sample to 100 mL of MSM in a 250 mL Erlenmeyer flask.

-

Spike the medium with DEHP (e.g., 100 mg/L) as the sole source of carbon and energy.

-

Incubate the flask on a rotary shaker (e.g., 150 rpm) at a controlled temperature (e.g., 30°C) for 7 days.

-

-

Subculturing and Acclimatization:

-

Transfer 1 mL of the enriched culture into 100 mL of fresh MSM with a higher concentration of DEHP (e.g., 200 mg/L).

-

Repeat this process, gradually increasing the DEHP concentration to select for highly efficient degraders.

-

-

Isolation of Pure Cultures:

-

Perform serial dilutions of the final enriched culture.

-

Spread-plate the dilutions onto MSM agar (B569324) plates coated with DEHP.

-

Incubate the plates until distinct colonies appear.

-

-

Identification:

-

Pick individual colonies and purify by re-streaking.

-

Extract genomic DNA from a pure colony.

-

Amplify the 16S rRNA gene using universal primers (e.g., 27F and 1492R).

-

Sequence the PCR product and compare it against a public database (e.g., NCBI BLAST) to identify the bacterial species.

-

Ethylene Phthalate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of ethylene (B1197577) phthalate (B1215562) in common organic solvents. Due to a lack of publicly available quantitative data for ethylene phthalate, this document focuses on its predicted solubility characteristics, detailed experimental protocols for determining solubility, and the analytical methods required for quantification.

Introduction to this compound

This compound, with the CAS number 4196-98-9, is a cyclic ester of phthalic acid and ethylene glycol.[1][2][3][4][5][6][7][8] Understanding its solubility in various organic solvents is crucial for its application in chemical synthesis, formulation development, and material science. The molecular structure of this compound suggests it is a relatively polar molecule due to the presence of two ester groups.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4196-98-9 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C10H8O4 | [1][2][3][4][5][6][7] |

| Molecular Weight | 192.17 g/mol | [2][8] |

| Melting Point | >235 °C | [4] |

| Boiling Point | 457.4 °C at 760 mmHg | [3][4] |

| Density | 1.308 g/cm³ | [3][4] |

| LogP (predicted) | 1.4 | [8] |

Predicted Solubility of this compound

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Polarity | Predicted Solubility of this compound | Rationale |

| Methanol (B129727) | CH3OH | Polar Protic | High | The hydroxyl group in methanol can act as a hydrogen bond donor and acceptor, interacting favorably with the ester groups of this compound. |

| Ethanol (B145695) | C2H5OH | Polar Protic | High | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding, leading to good solvation of this compound. |

| Acetone | C3H6O | Polar Aprotic | High | Acetone is a polar aprotic solvent with a significant dipole moment, allowing for strong dipole-dipole interactions with the polar ester groups of this compound. |

| Dichloromethane | CH2Cl2 | Polar Aprotic | Moderate to High | Dichloromethane is a polar aprotic solvent that can effectively solvate polar organic molecules like this compound. |

| Chloroform (B151607) | CHCl3 | Polar Aprotic | Moderate to High | Similar to dichloromethane, chloroform is a polar aprotic solvent that should be a good solvent for this compound. |

| Ethyl Acetate (B1210297) | C4H8O2 | Polar Aprotic | High | As an ester itself, ethyl acetate has similar intermolecular forces to this compound, making it a very compatible solvent. |

| Toluene | C7H8 | Nonpolar | Low to Moderate | Toluene is a nonpolar aromatic solvent. While some interaction with the benzene (B151609) ring of this compound is possible, the overall polarity difference would likely limit solubility. |

Experimental Determination of Solubility

The solubility of this compound in organic solvents can be determined experimentally using established methods. The following protocols are based on general guidelines from the Organisation for Economic Co-operation and Development (OECD) and the American Society for Testing and Materials (ASTM).[9][10][11][12][13][14]

General Experimental Workflow

The determination of solubility typically involves creating a saturated solution at a specific temperature, followed by the separation of the undissolved solid and quantification of the dissolved solute in the supernatant.

Detailed Experimental Protocol (Flask Method)

This protocol is adapted from the OECD Guideline for the Testing of Chemicals, Test No. 105, and is suitable for determining the solubility of solid organic compounds in various solvents.[10]

1. Materials and Apparatus:

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Glass flasks with stoppers

-

Constant temperature shaking water bath or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS) system.

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass flasks.

-

Add a known volume of the desired organic solvent to each flask.

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a constant temperature shaking water bath and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled to ±0.5 °C.

-

-

Phase Separation:

-

After equilibration, allow the flasks to stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, centrifugation or filtration through a solvent-compatible, non-adsorbing filter (e.g., PTFE) is recommended.

-

-

Quantification:

-

Accurately dilute the clear supernatant with a suitable solvent to a concentration within the calibration range of the analytical instrument.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC or GC-MS.

-

Construct a calibration curve from the standard solutions and determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution, which represents the solubility at that temperature.

-

3. Analytical Method - High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method can be used for the quantification of this compound.

-

Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile (B52724) and water is a common choice. The exact ratio should be optimized for good separation and peak shape.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detector: UV-Vis detector at a wavelength where this compound has maximum absorbance.

-

Quantification: Based on the peak area of the analyte compared to the calibration curve.

Conclusion

References

- 1. Page loading... [guidechem.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. This compound|lookchem [lookchem.com]

- 4. Page loading... [guidechem.com]

- 5. labshake.com [labshake.com]

- 6. 4196-98-9 CAS Manufactory [m.chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. 3,4-Dihydro-2,5-benzodioxocin-1,6-dione | C10H8O4 | CID 77861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pure.au.dk [pure.au.dk]

- 10. filab.fr [filab.fr]

- 11. webstore.ansi.org [webstore.ansi.org]

- 12. standards.globalspec.com [standards.globalspec.com]

- 13. researchgate.net [researchgate.net]

- 14. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note & Protocol: Detection of Diethyl Phthalate (DEP)

Introduction